Folic Acid-d2

Vue d'ensemble

Description

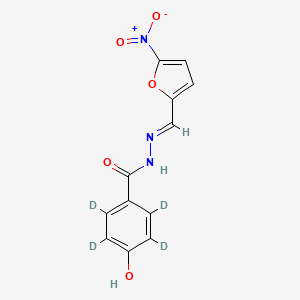

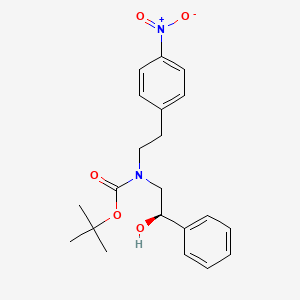

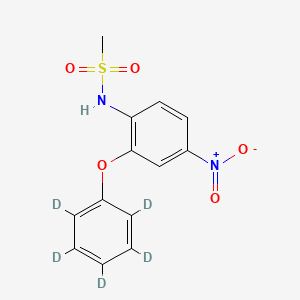

Folic Acid-d2, also known as deuterated folic acid, is a stable isotope-labeled compound. It is a form of folic acid where two hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the metabolism and biochemical pathways of folic acid without interference from endogenous folic acid.

Mécanisme D'action

- Humans cannot synthesize folic acid endogenously, so dietary intake or supplementation is necessary .

- It interacts with enzymes involved in:

- Folate pathway is linked to pyrimidine synthesis via thymidylate synthase (TS), providing dihydrofolate (DHF) to the cycle .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Analyse Biochimique

Biochemical Properties

Folic Acid-d2 participates in essential one-carbon pathways donating methyl-groups to choline phospholipids, creatine, epinephrine, and DNA . It forms water-insoluble complex compounds with divalent metals (Cu 2+, Fe 2+, Co 2+, etc.) and in biological fluids (blood), it forms stable adducts with these cations .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can increase DNA de novo point mutations and improve endothelial function by increasing flow-mediated dilation levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It plays a role as a cofactor in essential one-carbon pathways donating methyl-groups to choline phospholipids, creatine, epinephrine, and DNA . It also has a role in the elimination of divalent cations from the body .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, using a 2H-folic acid tracer, folate breakdown rates in adult humans were estimated to be approximately 0.5% per day .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study on the effects of folic acid supplementation on endothelial function markers in randomized controlled trials, it was found that folic acid supplementation significantly affected the percentage of flow-mediated dilation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a major role in metabolism, carrying one-carbon units for synthesis of DNA-thymine, methionine, purine, and amino acids .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. Three types of folate and antifolate cellular transporters have been found, differing in tissue localization, substrate affinity, type of transferring, and optimal pH for function .

Subcellular Localization

Current studies are investigating the potential for this compound to be localized in specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Folic Acid-d2 involves the incorporation of deuterium into the folic acid molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in folic acid with deuterium atoms using deuterated solvents under specific conditions.

Chemical Synthesis: Deuterated precursors are used in the chemical synthesis of folic acid to ensure the incorporation of deuterium at specific positions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production involves:

Deuterated Reagents: Use of deuterated reagents in the synthesis process.

Purification: Advanced purification techniques such as chromatography to isolate and purify the deuterated compound.

Analyse Des Réactions Chimiques

Types of Reactions: Folic Acid-d2 undergoes various chemical reactions similar to non-deuterated folic acid, including:

Oxidation: Conversion to dihydrofolic acid and tetrahydrofolic acid.

Reduction: Reduction of folic acid to its active forms.

Substitution: Substitution reactions involving the pteridine ring.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products:

Dihydrothis compound: Formed through the reduction of this compound.

Tetrahydrothis compound: Further reduction product, essential for various biochemical processes.

Applications De Recherche Scientifique

Folic Acid-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Metabolic Studies: Used to trace and study the metabolic pathways of folic acid in biological systems.

Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of folic acid.

Nutritional Research: Used to study the role of folic acid in nutrition and its impact on health.

Medical Research: Investigates the effects of folic acid on various diseases, including cancer and cardiovascular diseases.

Comparaison Avec Des Composés Similaires

Folic Acid: The non-deuterated form of Folic Acid-d2.

Dihydrofolic Acid: The reduced form of folic acid.

Tetrahydrofolic Acid: The fully reduced and active form of folic acid.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium labeling allows for precise tracking and analysis of folic acid metabolism without interference from endogenous folic acid. This makes it particularly useful in studies involving metabolic pathways, pharmacokinetics, and nutritional research.

Propriétés

IUPAC Name |

(2S)-2-[[4-[[(2-amino-4-oxo-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBPIULPVIDEAO-AJEQZRFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747821 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69022-87-3 | |

| Record name | N-(4-{[(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)(~2~H_2_)methyl]amino}benzoyl)-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why synthesize Folic Acid-d2 (specifically deuterated at the 3',5' positions)?

A1: this compound serves as a valuable tool in studying folate metabolism in humans. [, ] By incorporating deuterium, a stable isotope of hydrogen, researchers can track the absorption, distribution, metabolism, and excretion of folic acid in the body. This approach provides critical insights into how our bodies utilize this essential vitamin.

Q2: How does the bioavailability of deuterium-labeled Folic Acid (d2-FA) compare to its hexaglutamyl form (d2-PteGlu6) in humans?

A2: Research indicates that while both forms are bioavailable, d2-FA exhibits substantially greater bioavailability than d2-PteGlu6. [] A study directly comparing the two forms in human subjects found that the bioavailability of d2-PteGlu6 was significantly lower than that of d2-FA when administered orally. This suggests that the human body may absorb and utilize the monoglutamyl form of folate more efficiently.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)